REACTION_SMILES
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[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl:8][c:9]1[n:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1.[ClH:1].[F:2][C:3]1([F:7])[CH2:4][NH:5][CH2:6]1.[OH2:25]>>[F:2][C:3]1([F:7])[CH2:4][N:5]([c:9]2[n:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]2)[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC1(F)CNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(N2CC(F)(F)C2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |